(3aS,10aS)-2-(2,4-dimethyl-1,3-oxazole-5-carbonyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid
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Overview
Description
(3aS,10aS)-2-(2,4-dimethyl-1,3-oxazole-5-carbonyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrole-10a-carboxylic acid is a complex organic compound with a unique structure that combines elements of oxazole, benzoxepine, and pyrrole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,10aS)-2-(2,4-dimethyl-1,3-oxazole-5-carbonyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrole-10a-carboxylic acid involves multiple steps, starting with the preparation of the oxazole and benzoxepine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3aS,10aS)-2-(2,4-dimethyl-1,3-oxazole-5-carbonyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrole-10a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids and bases (e.g., hydrochloric acid, sodium hydroxide), and specific catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(3aS,10aS)-2-(2,4-dimethyl-1,3-oxazole-5-carbonyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrole-10a-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used as a probe to study biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3aS,10aS)-2-(2,4-dimethyl-1,3-oxazole-5-carbonyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrole-10a-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dyes and herbicides.
Flubendiamide: An insecticide with a similar structural complexity, used in agriculture.
Uniqueness
(3aS,10aS)-2-(2,4-dimethyl-1,3-oxazole-5-carbonyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrole-10a-carboxylic acid stands out due to its unique combination of oxazole, benzoxepine, and pyrrole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3aS,10aS)-2-(2,4-dimethyl-1,3-oxazole-5-carbonyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-11-16(26-12(2)20-11)17(22)21-8-14-9-25-15-6-4-3-5-13(15)7-19(14,10-21)18(23)24/h3-6,14H,7-10H2,1-2H3,(H,23,24)/t14-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGSIKACOMMTDW-IFXJQAMLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)N2CC3COC4=CC=CC=C4CC3(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=N1)C)C(=O)N2C[C@H]3COC4=CC=CC=C4C[C@]3(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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